2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The molecular structure of “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .
Chemical Reactions Analysis
The key reaction in the synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .
Scientific Research Applications
Conformational Analysis and Synthesis
Conformationally Restricted Nonchiral Pipecolic Acid Analogues Researchers have synthesized 2-azabicyclo[3.1.1]heptane-1-carboxylic (2,4-methanopipecolic) and related compounds, highlighting their practical applications in conformational studies and potential in drug design due to their constrained structures (Radchenko et al., 2009).
Bicyclic Azetidine Derivatives Synthesis Chiral bicyclic azetidine derivatives, including (5R)-1-azabicycloheptane, were synthesized, demonstrating the compound's versatility in constructing structurally complex and potentially bioactive molecules (Barrett et al., 2002).
Advanced Building Blocks for Drug Discovery
Photochemical Synthesis of 3-Azabicycloheptanes Substituted 3-azabicyclo[3.2.0]heptanes have been synthesized as advanced building blocks for drug discovery, showcasing the potential of these compounds in the development of new therapeutic agents (Denisenko et al., 2017).
Functional Diversity with 2-Oxa-5-Azabicycloheptane C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes have been synthesized, highlighting the compound's potential as a platform for creating structurally diverse molecules with varying bioactivities (Garsi et al., 2022).
Bicyclic Morpholine Building Blocks
Morpholine-Based Building Block Synthesis The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane (a morpholine-based building block) showcases its importance in medicinal chemistry research due to its structural similarity to morpholine and potential applications in drug design (Walker et al., 2012).
Synthesis of Nonchiral Bicyclic β-Amino Acid The scalable synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) underlines its significance as a nonchiral β-amino acid with potential applications in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).
Mechanism of Action
Target of Action
The compound contains an azabicycloheptane structure, which is a core structure in the family of tropane alkaloids . Tropane alkaloids have a wide array of biological activities, suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Compounds with similar structures often work by interacting with their targets and causing conformational changes that affect the function of the target .
Properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-15-10-8-4-9(10)6-12(5-8)7(2)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMWGOQXLWWUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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